Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Kinase inhibition Anticancer Regioisomer SAR

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol. The compound is supplied as the hydrochloride salt, which enhances aqueous solubility and stability relative to the free base.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66
CAS No. 1423033-34-4
Cat. No. B3339988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
CAS1423033-34-4
Molecular FormulaC10H12ClNO3
Molecular Weight229.66
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)NCCO2.Cl
InChIInChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
InChIKeyFEIWFQAVAJMOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride (CAS 1423033-34-4): Core Scaffold, Physicochemical Properties, and Sourcing Essentials


Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol. The compound is supplied as the hydrochloride salt, which enhances aqueous solubility and stability relative to the free base [1]. It is commercially available from multiple vendors at purities typically ranging from 95% to 97% . The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of PI3Kα (e.g., compound 7f) [2], serotonin 5-HT₃ receptor antagonists (e.g., endo-6-chloro derivatives with Ki = 0.019 nM) [3], PARP1 inhibitors (IC₅₀ = 0.082 µM) [4], and antitumor agents active against MCF-7 and HCT-116 cell lines (IC₅₀ values as low as 2.27 µM) [5]. The 8-carboxylate methyl ester substitution pattern is a critical regiochemical feature that distinguishes this compound from its 6-carboxylate and 7-carboxylate isomers, each of which directs downstream functionalization toward distinct target binding profiles.

Why Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride Cannot Be Replaced by Generic Benzoxazine Analogs in Lead-Optimization Campaigns


The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold exhibits pronounced regioisomer-dependent biological activity that precludes simple interchange of positional isomers. For example, the 8-carboxamide series yields 5-HT₃ receptor antagonists with sub-nanomolar binding affinity (Ki = 0.019 nM), while 6-carboxylate congeners generate PI3Kα inhibitors [1][2]. The ester at position 8 serves as a synthetic handle for amidation, hydrolysis, or reduction—transformations that are geometrically inaccessible from the 6- or 7-positions. Furthermore, substitution at the 8-position positions the functional group in a steric and electronic environment distinct from other regioisomers, directly influencing binding-pocket complementarity in targets such as HER2 and JNK1 kinases [3]. The hydrochloride salt form additionally confers solubility advantages (LogP ≈ 1.42, polar surface area = 47.56 Ų) compared to the free base, facilitating solution-phase chemistry and biological assay compatibility . These cumulative differences mean that procurement of the precise 8-carboxylate regioisomer—rather than a generic benzoxazine—is essential for reproducible SAR exploration.

Head-to-Head and Cross-Study Quantitative Differentiation of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride


Regioisomeric Differentiation: 8-Carboxylate versus 6-Carboxylate Benzoxazines in PI3Kα and Antiproliferative Activity

The benzoxazine scaffold regioisomer profoundly affects target engagement. 2H-benzo[b][1,4]oxazine derivatives with substituents at the 6-position (e.g., 6-carboxylate esters or 6-carboxamides) have been optimized as PI3Kα inhibitors; compound 7f, a representative 6-substituted derivative, exhibits antiproliferative IC₅₀ values in the low micromolar range against HCT-116, MDA-MB-231, and SNU638 cell lines [1]. In contrast, the 8-carboxylate/8-carboxamide orientation is privileged for 5-HT₃ receptor antagonism; the optimized 8-carboxamide derivative endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide achieves a Ki of 0.019 nM against the 5-HT₃ receptor [2]. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride provides the direct synthetic entry point to this 8-carboxamide series via ester aminolysis, a transformation that cannot be executed from the 6-carboxylate isomer without regiospecific scaffold construction. Additionally, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide derivatives have been identified as PARP1 inhibitors with IC₅₀ values down to 0.082 µM, further illustrating the target-class breadth accessible uniquely from the 8-substituted scaffold [3].

Kinase inhibition Anticancer Regioisomer SAR Scaffold hopping

Hydrochloride Salt versus Free Base: Solubility and Formulation-Relevant Physicochemical Properties in Aqueous Assay Media

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride exhibits computed physicochemical properties that differentiate it from the free base form. The hydrochloride salt (CAS 1423033-34-4; MW = 229.66 g/mol) has a computed LogP of approximately 1.42 and a polar surface area (PSA) of 47.56 Ų . In contrast, the free base methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 873862-33-0; MW = 193.20 g/mol) carries no counterion and is expected to have different solubility and dissolution characteristics in aqueous buffers. The salt form is documented to enhance stability and solubility, which are critical for reproducible biological assay performance, particularly in high-throughput screening formats requiring DMSO/aqueous buffer compatibility [1]. While quantitative aqueous solubility data for the hydrochloride are not reported in the primary literature, the general class behavior of benzoxazine hydrochloride salts indicates improved dissolution rates and handling characteristics relative to the corresponding free bases. The boiling point is predicted at 303.1 ± 15.0 °C (at 760 mmHg), with a vapor pressure of 0.0 ± 0.6 mmHg at 25 °C and a flash point of 137.1 ± 20.4 °C, providing practical guidance for storage and handling .

Salt selection Solubility Physicochemical profiling Assay compatibility

8-Carboxylate Methyl Ester as a Synthetic Intermediate: Comparison with 8-Carboxylic Acid and 8-Carboxamide in Downstream Derivatization Efficiency

The methyl ester at position 8 is the optimal synthetic intermediate for divergent library synthesis compared to the free carboxylic acid or pre-formed carboxamide. The methyl ester can be directly converted to carboxamides via aminolysis with primary or secondary amines, a transformation that has been extensively employed in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide libraries yielding potent 5-HT₃ antagonists [1]. In the PARP1 inhibitor series, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide derivatives were accessed from the corresponding 8-carboxylate ester intermediates, with the optimized compound 49 achieving an IC₅₀ of 0.082 µM—representing a >146-fold improvement over the initial hit compound 3 (IC₅₀ = 12 µM) [2]. In contrast, the free 8-carboxylic acid requires activation (e.g., HATU, DCC) for amide bond formation, adding a synthetic step. The methyl ester further enables reduction to the primary alcohol (for ether or carbamate formation) or hydrolysis to the acid under mild conditions, providing greater synthetic optionality than either the acid or amide alone. The ester also serves as a protected form of the carboxylic acid during multi-step sequences where the free acid would be incompatible (e.g., organometallic reactions).

Synthetic chemistry Amide coupling Ester hydrolysis Library synthesis

Unsubstituted 3,4-Dihydro-2H-1,4-benzoxazine as Baseline: Antiproliferative Potency Gain Upon Substitution at the Benzoxazine Core

In a 2024 study of 3,4-dihydro-2H-1,4-benzoxazine derivatives bearing purine substituents, the unsubstituted parent compound 1 (3,4-dihydro-2H-1,4-benzoxazine lacking the 8-carboxylate functionality) exhibited IC₅₀ values of 13.00 ± 0.11 µM against MCF-7 breast cancer cells and 7.06 ± 0.80 µM against HCT-116 colon cancer cells [1]. Substitution at the benzoxazine core with a 6-methyl group and 2,6-dichloropurine moiety (compound 4b) improved antiproliferative potency to IC₅₀ = 2.27 ± 0.61 µM (MCF-7) and 4.44 ± 0.33 µM (HCT-116), representing a 5.7-fold and 1.6-fold potency enhancement, respectively [1]. While compound 1 in this study features a 6,8-dichloropurine substituent rather than an 8-carboxylate ester, the data clearly demonstrate that unsubstituted or minimally substituted benzoxazine cores are substantially less potent than appropriately functionalized derivatives [1]. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride provides the 8-carboxylate handle that enables installation of potency-enhancing substituents via the amidation pathway, a transformation route not available from the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine (CAS 5735-53-5). The presence of the ester group at the 8-position also provides a vector for appendage that accesses distinct regions of target binding pockets (e.g., the entrance of the catalytic site in HER2 and JNK1 kinases) [1].

Anticancer Cell-based assay Structure-activity relationship Membrane permeability

Benzoxazine versus Benzoxazinone Oxidation State: Impact on Biological Activity Profile and Target Class Preference

The oxidation state at the 3-position of the benzoxazine ring bifurcates biological activity. The saturated 3,4-dihydro-2H-1,4-benzoxazine (as in the target compound) is the scaffold for 5-HT₃ receptor antagonists; the reduced NH at position 4 is essential for hydrogen-bonding interactions within the receptor binding pocket [1]. Introduction of a 3-oxo group (yielding 3,4-dihydro-2H-1,4-benzoxazin-3(4H)-one) redirects activity toward PI3Kα kinase inhibition, as demonstrated by compound 7f which decreases phospho-Akt (T308) in a dose-dependent manner [2]. The 3-oxo derivatives have also been explored as thrombin and Factor Xa inhibitors (Patent EP1255743A1) [3]. In the PARP1 inhibitor series, the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide scaffold yielded the most potent inhibitor (compound 49, IC₅₀ = 0.082 µM), suggesting the 3-oxo group is compatible with PARP1 binding [4]. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride, as the non-oxo (saturated) form, can be selectively oxidized to the 3-oxo derivative at the user's discretion, whereas the pre-oxidized benzoxazinone cannot be reduced back without specialized conditions . This synthetic optionality—where the saturated form can be converted to the oxo form but not vice versa—makes the saturated scaffold the strategically superior procurement choice for exploratory medicinal chemistry.

Oxidation state Heterocycle SAR Kinase inhibition PARP inhibition

Purity and Supply Chain Consistency: Multi-Vendor Availability with Documented Purity Specifications

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is commercially supplied by multiple vendors with documented purity specifications. Catalog listings include purities of 95% (Enamine LLC, catalog EN300-117737) [1], 97% (MolCore, catalog CM503809; MolDB, catalog M227593) , and 95–97% across other suppliers including ChemScene (CS-0224087), CymitQuimica (F646241), and MedChemExpress (HY-W166720) [2]. The compound is listed under two CAS numbers—1423033-34-4 and 873862-33-0—representing the hydrochloride and free base forms respectively; both are recognized across major chemical catalogs (MFCD09026850, MFCD08544334). The multi-supplier landscape with consistent purity specifications reduces single-vendor dependency and supports competitive procurement. In contrast, closely related analogs such as the 6-carboxylate regioisomer (CAS 758684-29-6) and 7-carboxylate isomers are less broadly stocked, potentially introducing supply continuity risk for long-term discovery programs [3].

Quality control Procurement Supply chain Purity analysis

High-Value Application Scenarios for Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-HT₃ Receptor Antagonist Libraries via Direct Ester Aminolysis

The 8-carboxylate methyl ester enables one-step aminolysis to generate diverse 8-carboxamide libraries targeting the serotonin 5-HT₃ receptor. The 8-carboxamide series has produced antagonists with sub-nanomolar binding affinity (Ki = 0.019 nM for the optimized endo-6-chloro derivative) and long-lasting in vivo activity in the von Bezold-Jarisch reflex model in rats [1]. This scaffold position is validated as the privileged orientation for 5-HT₃ antagonism; the 6-carboxylate and 7-carboxylate regioisomers do not deliver comparable 5-HT₃ activity. The hydrochloride salt form ensures sufficient aqueous solubility for parallel synthesis in 96-well or 384-well format. Compound purity of ≥95% from commercial sources is adequate for initial library production without repurification.

Chemical Biology: PARP1 Inhibitor Development via 8-Carboxamide Derivatization and Scaffold Optimization

The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide scaffold, accessible by oxidation of the 3,4-dihydro precursor followed by amidation, has yielded PARP1 inhibitors with IC₅₀ values as low as 0.082 µM—a >146-fold improvement over the initial screening hit (IC₅₀ = 12 µM) [2]. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride serves as the entry point for this series; selective oxidation at position 3 installs the oxo group required for optimal PARP1 binding, while the 8-carboxylate ester is converted to the carboxamide pharmacophore. Researchers working on DNA damage response pathways and synthetic lethality strategies can use this building block to rapidly explore structure-activity relationships around the benzoxazine core.

Anticancer Drug Discovery: PI3Kα Kinase and Dual HER2/JNK1 Targeting via Scaffold Diversification

Although the 8-carboxylate scaffold is not directly reported as a PI3Kα inhibitor, the closely related 6-substituted benzoxazine series demonstrates potent PI3Kα inhibition (compound 7f), while benzoxazine-purine hybrids with substituents at the 6-position achieve IC₅₀ values of 2.27 µM (MCF-7) and 4.44 µM (HCT-116) through HER2 and JNK1 kinase engagement [3][4]. The target compound's 8-carboxylate ester provides an alternative vector for appendage that can be exploited in scaffold-hopping campaigns to access novel kinase selectivity profiles. The saturated 3,4-dihydro oxidation state, as opposed to the 3-oxo form, preserves the NH hydrogen-bond donor at position 4, which may be critical for interactions with kinase hinge regions or DFG motif residues, as demonstrated by molecular docking studies with HER2 [4].

Process Chemistry and Scale-Up: Reliable Multi-Vendor Supply of a Key Benzoxazine Intermediate for Preclinical Candidate Synthesis

For programs advancing benzoxazine-based leads toward preclinical development, supply chain robustness is critical. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is stocked by at least six independent vendors (Enamine, ChemScene, CymitQuimica, MedChemExpress, MolCore, Chemenu) at purities of 95–97%, significantly reducing single-supplier dependency risk [5]. The compound's predicted physicochemical profile (boiling point 303.1 °C, flash point 137.1 °C, vapor pressure <1 mmHg at 25 °C) supports standard laboratory handling and storage at 2–8 °C . The methyl ester group is stable under ambient conditions and compatible with a broad range of subsequent transformations (amidation, reduction, hydrolysis, and oxidation at the 3-position), making it a versatile late-stage intermediate for gram-to-kilogram scale-up.

Quote Request

Request a Quote for Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.